2-(3-Chloro-4-fluorophenoxy)aniline
Overview
Description
2-(3-Chloro-4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a 3-chloro-4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with aniline. The process can be summarized as follows:
Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline.
Nucleophilic Substitution: The 3-chloro-4-fluoroaniline is then reacted with phenol in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenoxy)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo halogenation, sulfonation, and nitration reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The aniline group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonation: Sulfuric acid or oleum.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Major Products Formed
Halogenation: Formation of halogenated derivatives.
Sulfonation: Formation of sulfonated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-(3-Chloro-4-fluorophenoxy)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)aniline depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of 2-(3-Chloro-4-fluorophenoxy)aniline.
4-Chloro-3-fluoroaniline: Another isomer with similar properties.
2-(4-Chloro-3-fluorophenoxy)aniline: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to the specific positioning of the chloro and fluoro groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and chemical properties compared to its isomers .
Biological Activity
2-(3-Chloro-4-fluorophenoxy)aniline is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, specifically chlorine and fluorine, enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₈ClFNO, with a molecular weight of approximately 255.65 g/mol. Its structure includes a phenoxy group substituted with chlorine and fluorine, which contributes to its distinct chemical properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₈ClFNO |
Molecular Weight | 255.65 g/mol |
Functional Groups | Aromatic amine, halogens |
Solubility | Varies with pH |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit key enzymes involved in cell signaling pathways, potentially affecting cellular functions and proliferation.
- Enzyme Inhibition : It may target enzymes related to metabolic processes, influencing the metabolism of xenobiotics.
- Receptor Interaction : The compound has shown potential in interacting with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be influenced by environmental factors such as pH and temperature.
- Case Study : In vitro assays revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms.
- Case Study : In a study evaluating its effects on different cancer cell lines, this compound demonstrated significant cytotoxicity against several types of cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and suppression of cell cycle progression.
Research Findings
Recent research has focused on optimizing the pharmacological profile of this compound derivatives to enhance their biological activity while minimizing toxicity.
- Optimization Studies : Modifications to the chemical structure have been explored to improve solubility and metabolic stability without compromising efficacy.
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with target proteins involved in cancer progression.
Future Directions
Further research is warranted to explore the full potential of this compound in therapeutic applications:
- Development of Derivatives : Synthesizing new derivatives could lead to compounds with improved selectivity and potency against specific biological targets.
- In Vivo Studies : Conducting animal studies will be crucial to evaluate the pharmacokinetics and therapeutic efficacy in a biological context.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-7-8(5-6-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRALWLOWECKQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277876 | |
Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-38-1 | |
Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946714-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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